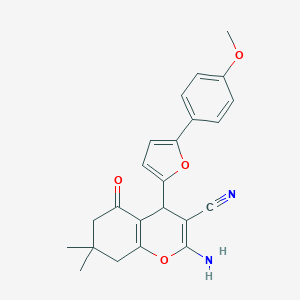![molecular formula C27H36N2O4S2 B285948 1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine](/img/structure/B285948.png)
1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine is a chemical compound that is widely used in scientific research. It is a potent inhibitor of various enzymes and has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine involves the inhibition of enzyme activity by binding to the active site of the enzyme. The compound forms a covalent bond with the enzyme, which prevents the enzyme from carrying out its catalytic function.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. The compound has also been found to have anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine in lab experiments include its potency as an enzyme inhibitor, its specificity for certain enzymes, and its ability to induce apoptosis in cancer cells. However, the compound has limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research involving 1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its mechanism of action in more detail and identify other enzymes that it may inhibit. Finally, future research could focus on developing new analogs of the compound with improved potency and specificity.
Métodos De Síntesis
The synthesis method of 1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine involves a multi-step process. The first step is the synthesis of 3,5-dimethyl-1-piperidinylsulfonyl chloride, which is then reacted with 9H-fluoren-2-ylsulfonyl chloride to obtain this compound. The compound is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine has been extensively used in scientific research as a potent inhibitor of various enzymes. It has been found to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in cell signaling pathways. The compound has also been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell growth and survival pathways.
Propiedades
Fórmula molecular |
C27H36N2O4S2 |
|---|---|
Peso molecular |
516.7 g/mol |
Nombre IUPAC |
1-[[7-(3,5-dimethylpiperidin-1-yl)sulfonyl-9H-fluoren-2-yl]sulfonyl]-3,5-dimethylpiperidine |
InChI |
InChI=1S/C27H36N2O4S2/c1-18-9-19(2)15-28(14-18)34(30,31)24-5-7-26-22(12-24)11-23-13-25(6-8-27(23)26)35(32,33)29-16-20(3)10-21(4)17-29/h5-8,12-13,18-21H,9-11,14-17H2,1-4H3 |
Clave InChI |
BCMIVSGKFAMICG-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CC(CC(C5)C)C)C |
SMILES canónico |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CC(CC(C5)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B285872.png)


![N-[4-(aminosulfonyl)phenyl]-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B285885.png)
![5-(2-Butoxybenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285886.png)
![5-(4-Methylbenzylidene)-3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285887.png)
![5-(2-Furylmethylene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285888.png)
![5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285890.png)
![5-(4-Chlorobenzylidene)-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285892.png)
![5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B285893.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285895.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285897.png)
![3-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B285898.png)
